

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride synthesis pathway

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Compound of Interest

Compound Name: 6-Chloroimidazo[2,1-b]
[1,3]thiazole-5-sulfonyl chloride

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An In-depth Technical Guide to the Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a key intermediate in the development of novel therapeutic agents. The document outlines the synthetic route, experimental protocols, and presents relevant data in a structured format to aid researchers in the replication and further development of this compound and its derivatives.

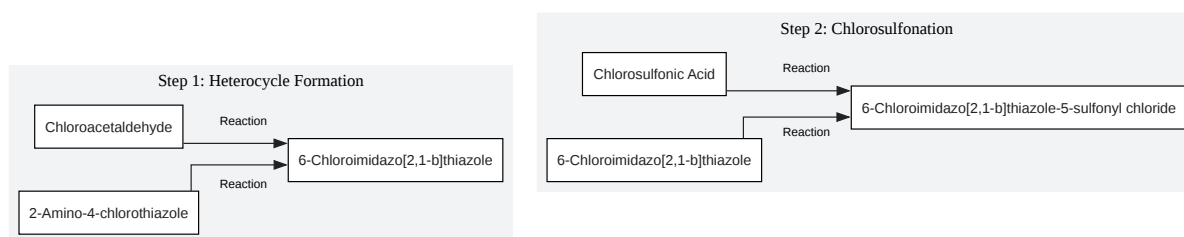
Introduction

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in molecules designed to interact with various biological targets. Notably, it is a crucial building block for the synthesis of potent and selective ligands for serotonin receptors, such as the 5-HT₆ receptor agonist N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine. The synthesis of this sulfonyl chloride intermediate is a critical step in the drug discovery and development process for compounds targeting these receptors.

Synthesis Pathway Overview

The synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a two-step process that begins with the formation of the core imidazo[2,1-b]thiazole ring system, followed by a chlorosulfonation reaction.

The overall synthesis can be depicted as follows:



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Figure 1: Overall synthesis pathway for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole

The formation of the imidazo[2,1-b]thiazole core is typically achieved through the condensation of a 2-aminothiazole derivative with an α -haloaldehyde or α -haloketone. In this specific synthesis, 2-amino-4-chlorothiazole reacts with chloroacetaldehyde.

Reaction:



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Figure 2: Reaction for the synthesis of 6-chloroimidazo[2,1-b]thiazole.

Experimental Procedure:

A detailed experimental protocol for the synthesis of the unsubstituted 6-chloroimidazo[2,1-b]thiazole is not explicitly available in the searched literature. However, a general procedure for the synthesis of similar imidazo[2,1-b]thiazole derivatives can be adapted. This typically involves reacting the 2-aminothiazole and the α -halocarbonyl compound in a suitable solvent, such as ethanol or isopropanol, often with heating. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to afford the pure product.

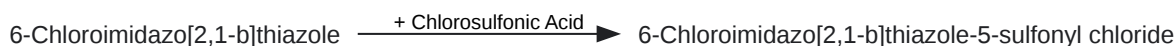
Quantitative Data:

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
6-Chloroimidazo[2,1-b]thiazole	C ₅ H ₃ ClN ₂ S	158.61	83-84 ^[1]

Step 2: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

The second step involves the electrophilic substitution of the 6-chloroimidazo[2,1-b]thiazole with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the heterocyclic ring.

Reaction:



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Figure 3: Chlorosulfonation of 6-chloroimidazo[2,1-b]thiazole.

Experimental Procedure:

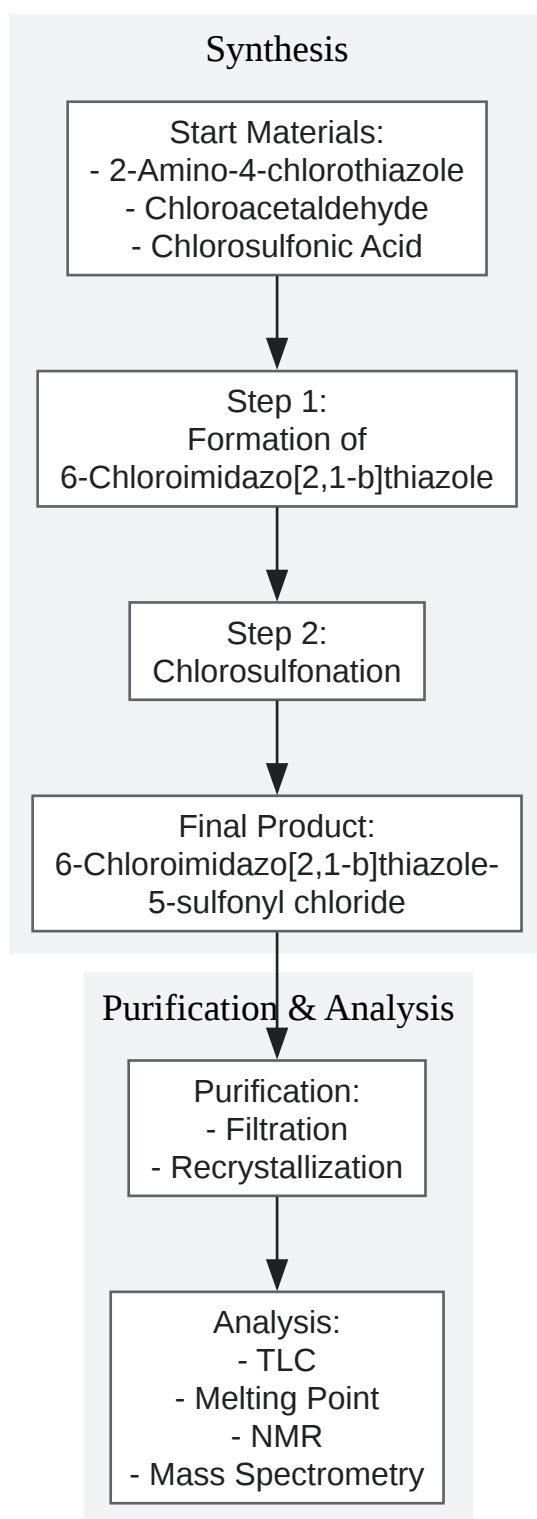
The experimental details for the synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride are derived from the procedures used for the preparation of its derivatives, as described in the work by Cole et al. (2007) in the Journal of Medicinal Chemistry. The reaction involves the careful addition of 6-chloroimidazo[2,1-b]thiazole to an excess of chlorosulfonic acid at a low temperature, typically 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The reaction is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the desired sulfonyl chloride.

Quantitative Data:

Compound	Molecular Formula	Molecular Weight (g/mol)
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride	C ₅ H ₂ ClN ₂ O ₂ S ₂	257.12

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.



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Figure 4: General experimental workflow.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. The described two-step pathway, involving the initial formation of the heterocyclic core followed by chlorosulfonation, is a reliable method for obtaining this key intermediate. The provided experimental details and data tables serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel compounds based on the imidazo[2,1-b]thiazole scaffold. Further optimization of reaction conditions and detailed characterization of intermediates and the final product are encouraged for specific research applications.

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